molecular formula C22H30Cl2N2O4 B2870887 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185562-74-6

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2870887
CAS No.: 1185562-74-6
M. Wt: 457.39
InChI Key: ADCJMOOKOGSBNA-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxybenzyl ether moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.

    Attachment of the Dimethoxybenzyl Ether Moiety: This step involves the reaction of a dimethoxybenzyl alcohol with an appropriate alkylating agent to form the ether linkage.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-propanol: Similar structure but lacks the dimethoxybenzyl ether moiety.

    1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-ethoxypropan-2-ol: Similar structure but with an ethoxy group instead of a dimethoxybenzyl group.

Uniqueness

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxybenzyl ether moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique interactions and effects.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4.ClH/c1-27-21-6-7-22(28-2)17(12-21)15-29-16-20(26)14-24-8-10-25(11-9-24)19-5-3-4-18(23)13-19;/h3-7,12-13,20,26H,8-11,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJMOOKOGSBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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